N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic small molecule characterized by a pyrido[3,2-d]pyrimidine core fused with a dihydrodioxo moiety. The compound features a 2-phenylethyl substituent at position 3 of the pyrimidine ring and an N-(1,3-benzodioxol-5-ylmethyl)acetamide group at position 2. This structure confers unique physicochemical properties, including moderate solubility in polar aprotic solvents and a molecular weight of approximately 473.5 g/mol (estimated via HRMS analogs) .
Properties
Molecular Formula |
C25H22N4O5 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H22N4O5/c30-22(27-14-18-8-9-20-21(13-18)34-16-33-20)15-29-19-7-4-11-26-23(19)24(31)28(25(29)32)12-10-17-5-2-1-3-6-17/h1-9,11,13H,10,12,14-16H2,(H,27,30) |
InChI Key |
RXCJJOQZQHJIII-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and pyridopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents might include acylating agents, catalysts, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the pyridopyrimidine core.
Substitution: Various substitution reactions can occur, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include nucleophilic or electrophilic reagents, depending on the target site.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)-2-[2,4-dioxo-3-(3-pyridinylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Key Differences : The 2-phenylethyl group in the target compound is replaced with a 3-pyridinylmethyl substituent.
- This modification could also influence pharmacokinetics due to increased polarity .
2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide
- Key Differences : The pyrido[3,2-d]pyrimidine core is replaced with a 1,2,4-triazole-thioether system.
- Impact: The triazole-thioether moiety may enhance metal-binding capacity, relevant for MMP-9 inhibition (a known anticancer target). The compound exhibits a lower melting point (148°C) compared to the target compound, suggesting reduced crystallinity and improved bioavailability .
Core Heterocycle Variations
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Comparison: The pyrazolo[3,4-d]pyrimidine core lacks the fused pyridine ring, reducing planarity and possibly limiting intercalation with DNA. However, fluorophenyl and chromenone substituents enhance lipophilicity, favoring blood-brain barrier penetration .
Benzofuran-Phthalide Hybrids
- Example : N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
- Comparison : The benzofuran-phthalide system is less aromatic but retains hydrogen-bonding capacity via the acetyl group. Such derivatives exhibit antifungal and antiparasitic activities, suggesting the target compound’s acetamide group may similarly contribute to bioactivity .
Physicochemical and Pharmacological Profiles
Research Findings and Therapeutic Implications
- Substituent Effects : The 2-phenylethyl group in the target compound likely enhances lipophilicity, favoring membrane permeability, while the benzodioxole moiety may improve metabolic stability by resisting oxidative degradation .
- Heterocycle Influence: Pyrido[3,2-d]pyrimidine cores are associated with kinase inhibition (e.g., EGFR, VEGFR), whereas pyrazolo[3,4-d]pyrimidines are linked to ferroptosis induction in oral squamous cell carcinoma .
- Natural vs.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 457.49 g/mol. Its structure includes a benzodioxole moiety, which is known for various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N3O5 |
| Molecular Weight | 457.49 g/mol |
| IUPAC Name | This compound |
| Solubility | Not available |
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. Specifically:
- Mechanism of Action : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule dynamics. This interaction can lead to the suppression of tubulin polymerization or stabilization of microtubule structures.
- Efficacy : In vitro studies on related benzodioxole derivatives demonstrated potent cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM .
Antidiabetic Potential
Recent studies have also explored the antidiabetic effects of benzodioxole derivatives:
- α-Amylase Inhibition : Compounds structurally related to this compound have shown significant inhibition of α-amylase. For instance, certain derivatives exhibited IC50 values as low as 0.68 µM against this enzyme .
Safety Profile
The safety of these compounds has been evaluated through cytotoxicity assays across normal and cancer cell lines:
- Cytotoxicity : Selected derivatives demonstrated negligible effects on normal cell lines (IC50 > 150 µM), indicating a favorable safety profile for potential therapeutic use .
Study on Anticancer Activity
A study investigated the anticancer effects of several benzodioxole derivatives including this compound. The results indicated that these compounds caused significant apoptosis in human tumor cells. The study highlighted the importance of structural features in enhancing anticancer activity.
Antidiabetic Efficacy in Vivo
In vivo experiments using streptozotocin-induced diabetic mice demonstrated that one of the synthesized benzodioxole derivatives significantly lowered blood glucose levels after administration. This suggests potential for development as a therapeutic agent for diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
